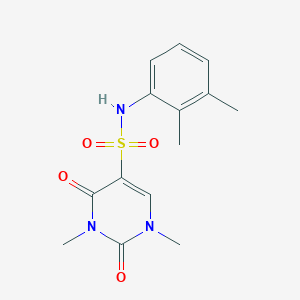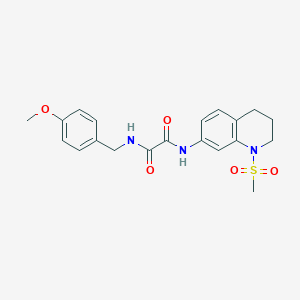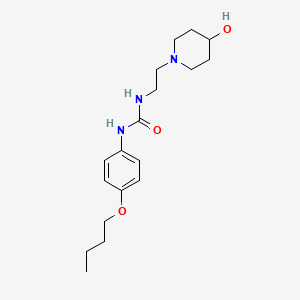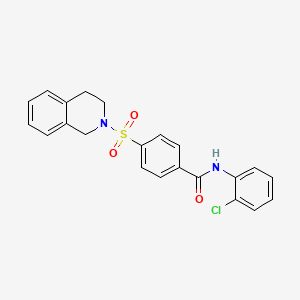![molecular formula C23H21N5O3 B2626450 2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 899393-13-6](/img/no-structure.png)
2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is a heterocyclic compound with a complex structure. Let’s explore its various aspects:
Synthesis Analysis
The synthesis of this compound involves the condensation of o-phenylenediamine with formic acid or its equivalent, trimethyl orthoformate . The reaction proceeds as follows:
[C_6H_4(NH_2)_2 + HC(OCH_3)_3 \rightarrow C_6H_4N(NH)CH + 3CH_3OH]
Substituted derivatives can be obtained by conducting the condensation with aldehydes instead of formic acid, followed by oxidation.
Molecular Structure Analysis
The molecular formula of 2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is C7H6N2 , with a molar mass of 118.139 g/mol . It appears as a white solid in the form of tabular crystals. The compound consists of fused rings from the aromatic compounds benzene and imidazole .
Chemical Reactions Analysis
- Basicity : 2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione acts as a base. It can be deprotonated with stronger bases.
- Ligand in Coordination Chemistry : The imine can be alkylated and serves as a ligand in coordination chemistry.
- Vitamin B12 Complex : The most prominent benzimidazole complex features N-ribosyl-dimethylbenzimidazole , found in vitamin B12.
Mechanism of Action
The specific mechanism of action for this compound would depend on its biological context. Further research is needed to elucidate its precise mode of action.
Physical and Chemical Properties Analysis
- Melting Point : 170 to 172°C (338 to 342°F; 443 to 445 K)
- Acidity (pKa) : 12.8 (for benzimidazole) and 5.6 (for the conjugate acid)
Safety and Hazards
- Warning : May cause skin and eye irritation.
- Precautionary Statements : Handle with care and follow safety guidelines.
Future Directions
Research on 2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione should focus on its potential applications, including drug development and therapeutic uses.
Please note that this analysis is based on available information, and additional studies may provide deeper insights.
properties
CAS RN |
899393-13-6 |
|---|---|
Product Name |
2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Molecular Formula |
C23H21N5O3 |
Molecular Weight |
415.453 |
IUPAC Name |
2-benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C23H21N5O3/c1-15-13-26-19-20(24-22(26)28(15)17-10-7-11-18(12-17)31-3)25(2)23(30)27(21(19)29)14-16-8-5-4-6-9-16/h4-13H,14H2,1-3H3 |
InChI Key |
CEMNHVUFLFDCCX-UHFFFAOYSA-N |
SMILES |
CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)N(C3=O)CC5=CC=CC=C5)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(benzotriazol-1-ylmethyl)-N-[2-(benzotriazol-1-ylmethylsulfanyl)ethyl]-4-methylbenzamide](/img/structure/B2626368.png)

![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2626371.png)

![1'-(Pent-4-enoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2626373.png)
![1,7-dimethyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2626374.png)
![N-(benzo[d]thiazol-2-yl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide](/img/structure/B2626375.png)


![N-[2-(dimethylamino)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2626379.png)


